(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide
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Overview
Description
(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide is a heterocyclic compound that features an imidazole ring substituted with a cyanamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide typically involves the condensation of benzil, ammonium acetate, and a suitable aldehyde in the presence of a catalyst such as ceric ammonium nitrate. The reaction is carried out in glacial acetic acid, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The cyanamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound may be explored for similar activities, contributing to the development of new therapeutic agents .
Medicine
In medicine, imidazole derivatives are used in the treatment of various conditions, including infections and inflammatory diseases. This compound could be investigated for its potential medicinal properties .
Industry
Industrially, imidazole compounds are used in the production of polymers, dyes, and other materials. This compound’s unique properties may make it suitable for similar applications .
Mechanism of Action
The mechanism of action of (5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride: Another imidazole derivative with similar structural features.
N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide: A compound with antimicrobial activity.
Uniqueness
(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanamide group offers additional reactivity compared to other imidazole derivatives, making it a versatile compound for various applications.
Properties
CAS No. |
169234-77-9 |
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Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(5-oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide |
InChI |
InChI=1S/C16H12N4O/c17-11-18-15-19-14(21)16(20-15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H2,18,19,20,21) |
InChI Key |
HSFDXMADWFHXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)NC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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